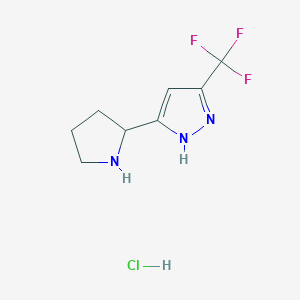

3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride

Description

Academic Significance of 3-(Pyrrolidin-2-YL)-5-(Trifluoromethyl)-1H-Pyrazole Hydrochloride

This compound is a heterocyclic compound characterized by a pyrazole core substituted with a pyrrolidine ring and a trifluoromethyl group. Its molecular formula, $$ \text{C}8\text{H}{10}\text{F}3\text{N}3 \cdot \text{HCl} $$, corresponds to a molecular weight of 241.64 g/mol (when accounting for the hydrochloride salt). The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable scaffold in medicinal chemistry. The pyrrolidine moiety contributes conformational flexibility and hydrogen-bonding potential, which are critical for interactions in biological systems. This compound’s structural features align with trends in drug discovery, where trifluoromethyl-substituted pyrazoles are prioritized for their pharmacokinetic advantages.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{10}\text{F}3\text{N}3 \cdot \text{HCl} $$ |

| Molecular Weight | 241.64 g/mol |

| IUPAC Name | 5-(Pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride |

| SMILES | C1CC(NC1)C2=CC(=NN2)C(F)(F)F.Cl |

| InChIKey | HYUDUPKYCBZLTI-UHFFFAOYSA-N |

Historical Context and Discovery

The compound was first documented in PubChem in 2012, with subsequent modifications to its structural data up to 2025. Its synthesis leverages advancements in trifluoromethylhydrazine chemistry, particularly methods developed for constructing N-trifluoromethyl pyrazoles. Early routes involved cyclocondensation reactions between trifluoromethyl-containing precursors and pyrrolidine derivatives, optimized to minimize des-CF$$_3$$ side products. For example, the use of dichloromethane (DCM) and strong acids was critical for stabilizing reactive intermediates during cyclization. These innovations reflect broader efforts to streamline the synthesis of trifluoromethyl heterocycles, which gained momentum in the 2010s with the rise of fluorine-containing pharmaceuticals.

Relevance in Heterocyclic and Trifluoromethyl Pyrazole Chemistry

Trifluoromethyl pyrazoles are pivotal in agrochemical and pharmaceutical research due to their enhanced binding affinity and resistance to metabolic degradation. The incorporation of a pyrrolidine ring in this compound introduces a stereochemical dimension, enabling interactions with chiral biological targets. Recent studies highlight the role of trifluoromethyl groups in improving the photostability and electronic properties of pyrazoles, as seen in arylazo-switchable derivatives. Additionally, the compound’s scaffold mirrors structural motifs in bioactive molecules, such as COX-2 inhibitors and calcium channel blockers. For instance, analogs of Celecoxib, a COX-2 inhibitor, retain anti-inflammatory activity when modified with trifluoromethyl and cyano groups.

Objectives and Scope of the Research

Current research aims to:

- Optimize Synthesis : Develop one-pot methodologies to improve yield and purity, building on protocols using di-Boc trifluoromethylhydrazine.

- Explore Biological Applications : Investigate potential as a kinase inhibitor or antimicrobial agent, inspired by structurally related pyrazoles.

- Characterize Physicochemical Properties : Study solubility, stability, and stereochemical behavior to inform drug design.

- Expand Structural Diversity : Modify the pyrrolidine and pyrazole substituents to enhance target selectivity.

Properties

IUPAC Name |

5-pyrrolidin-2-yl-3-(trifluoromethyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3.ClH/c9-8(10,11)7-4-6(13-14-7)5-2-1-3-12-5;/h4-5,12H,1-3H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJAVNZBSLBVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=NN2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition and Condensation Techniques

Hydrazine-based cyclization: A common approach involves condensing hydrazines with α, β-unsaturated carbonyl compounds, such as chalcones or related derivatives, under microwave or conventional heating to form the pyrazole ring.

Hydrazones and hydrazides: Tosylhydrazones derived from α, β-unsaturated carbonyls are reacted with hydrazines or hydrazides, followed by cyclization to yield substituted pyrazoles.

Metal-Catalyzed Routes

- Transition metal catalysis: Ruthenium and iron catalysts facilitate intramolecular oxidative CN coupling or cycloaddition reactions, enabling regioselective synthesis of multi-substituted pyrazoles.

Microwave-Assisted Synthesis

- Microwave irradiation accelerates the formation of pyrazole derivatives, especially when employing solvent-free conditions, improving yields and reducing reaction times.

Specific Preparation Methods for 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride

Based on the literature and patent disclosures, the synthesis generally involves the following key steps:

Step 1: Synthesis of the Pyrazole Core

Starting Materials: Tosylhydrazones of α, β-unsaturated carbonyl compounds or hydrazines reacting with suitable precursors.

Reaction Conditions: Microwave irradiation or conventional heating under solvent-free or mild solvent conditions, often employing catalysts such as acids or metal salts to promote cyclization.

Tosylhydrazone + α, β-unsaturated carbonyl compound → Pyrazole derivative

Step 2: Introduction of the Pyrrolidin-2-yl Group

Method: Nucleophilic substitution or addition reactions where a pyrrolidin-2-yl moiety is introduced via substitution at the appropriate position on the pyrazole ring or through a coupling reaction.

Reagents: Pyrrolidine derivatives or pyrrolidin-2-yl halides, often activated with bases or catalysts.

Step 3: Incorporation of the Trifluoromethyl Group

Method: Electrophilic trifluoromethylation using reagents such as Togni’s reagent, trifluoromethyl iodide, or other electrophilic CF₃ sources.

Reaction Conditions: Usually performed under basic conditions, with catalysts like copper or iron salts to facilitate the trifluoromethylation at the desired position on the pyrazole ring.

Step 4: Hydrochloride Salt Formation

Method: Acidic treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

Reagents: Hydrogen chloride gas or concentrated HCl solution.

Data Table Summarizing the Preparation Methods

Research Findings and Analysis

Recent research emphasizes environmentally friendly, scalable synthesis routes. Microwave-assisted methods have shown promise for rapid, high-yield production. Metal-catalyzed trifluoromethylation enhances regioselectivity and efficiency, crucial for industrial applications. The patent CN111138289B describes a process involving hydrolysis of ester intermediates, followed by cyclization, substitution, and trifluoromethylation, but notes challenges such as low yields and extensive solvent use, indicating room for process optimization.

Notes on Industrial and Laboratory Synthesis

Yield Optimization: Microwave irradiation and continuous flow processes can improve yields and reduce reaction times.

Environmental Concerns: Use of less toxic catalysts and greener solvents is recommended for scale-up.

Purification: Crude products often require purification via chromatography or recrystallization, especially to remove residual catalysts and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits diverse biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit inflammatory pathways, showing potential in treating conditions like arthritis.

- Antimicrobial Activity : Studies have demonstrated moderate antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives were tested for minimum inhibitory concentrations (MIC), revealing values around 250 μg/mL for several compounds .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, indicating a promising role in cancer therapy.

Chemical Synthesis

In synthetic chemistry, 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole serves as a versatile building block for creating more complex molecules. Its unique trifluoromethyl group allows for modifications that can lead to novel compounds with enhanced properties.

Material Science

The compound's unique properties make it suitable for developing advanced materials. Its application in creating specialty chemicals can lead to innovations in coatings, adhesives, and polymers.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrazole derivatives, including 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride. The results showed significant activity against Gram-positive and Gram-negative bacteria, supporting its use as a scaffold for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using an animal model of arthritis. The administration of the compound resulted in reduced inflammation markers and improved joint function compared to control groups .

Mechanism of Action

The mechanism by which 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Trifluoromethyl Groups

(a) 1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole

- Structure : Features a -CF₃ group at position 3 and aromatic substituents (4-bromophenyl, p-tolyl) at positions 1 and 3.

- Application : Designed as a sulfinamidine analogue of Celecoxib, targeting anti-inflammatory activity.

(b) 1-(2-Chlorophenyl)−3-{1-[2-(2-chlorophenyl)hydrazinylidene]ethyl}−5-(trifluoromethyl)−1H-pyrazole (5d)

- Structure : Contains dual chlorophenyl groups and a hydrazinylidene-ethyl linker.

- Properties : Higher molecular weight (C₁₇H₁₁Cl₂F₃N₄ ) and lipophilicity due to chlorine atoms.

- Activity : Exhibits potent herbicidal effects, attributed to the electron-withdrawing -CF₃ and chlorine substituents .

(c) 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Structure : Integrates a pyridine ring and dual -CF₃ groups.

- Application : Explored as a carboxylic acid derivative for agrochemical or medicinal use.

- Key Difference : The carboxylic acid group enhances solubility in polar solvents, contrasting with the hydrochloride salt’s ionic solubility profile .

Pyrazoles with Nitrogen-Containing Substituents

(a) 3-(2-Hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide Hydrochloride (Compound 1)

- Structure : Contains a hydroxyphenyl group and a carboximidamide moiety.

- Activity : Demonstrated promising antimicrobial activity, likely due to the amidine group’s basicity and hydrogen-bonding capability.

(b) 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o)

- Structure: Combines a pyridine ring with alkoxy and phenoxy substituents.

- Application : Acts as a human dihydroorotate dehydrogenase (DHODH) inhibitor.

- Key Difference : The pyridine-azine hybrid structure enhances π-stacking with enzyme active sites, a feature absent in the pyrrolidine-containing target compound .

Hydrochloride Salts and Solubility Profiles

| Compound Name | Molecular Weight (g/mol) | Solubility Enhancer | Key Application |

|---|---|---|---|

| Target Compound | 247.65 | Hydrochloride | Pharmaceutical research |

| 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole | 193.68 | Hydrochloride | Neurological studies |

| Nilotinib Hydrochloride Monohydrate | 584.14 | Hydrochloride | Anticancer therapy |

Research Findings and Structural Insights

- Pyrrolidine vs. Other Amines : The pyrrolidine group in the target compound provides a balance of flexibility and hydrogen-bonding capacity, unlike rigid aromatic amines (e.g., pyridine in ). This may enhance binding to G-protein-coupled receptors but reduce thermal stability .

- -CF₃ Group Impact : The -CF₃ group consistently improves metabolic stability across analogues, though its position (C-3 vs. C-5) affects steric interactions. For example, in herbicidal compounds, C-5 -CF₃ optimizes steric complementarity with target enzymes .

- Discontinued Status : The target compound’s discontinuation may reflect synthesis challenges (e.g., multi-step purification in ) or insufficient in vivo efficacy compared to analogues like the Celecoxib derivative .

Biological Activity

3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Profile

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClF₃N₃ |

| Molecular Weight | 215.19 g/mol |

| CAS Number | 1361111-76-3 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, while the pyrrolidine moiety influences its pharmacokinetic properties. This unique structural configuration allows the compound to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit moderate antimicrobial properties. For instance, studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

In one study, derivatives of this compound were tested for minimum inhibitory concentrations (MIC), revealing values around 250 μg/mL for several compounds . The following table summarizes findings related to antimicrobial activity:

| Compound Tested | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 |

| Escherichia coli | 250 | |

| Novel pyrazole derivatives | Pseudomonas aeruginosa | 200 |

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects. In a study involving carrageenan-induced edema in mice, certain derivatives demonstrated anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug . The following table presents relevant findings:

| Compound Tested | Model Used | Result |

|---|---|---|

| 3k | Carrageenan-induced edema | Comparable to indomethacin |

| Various pyrazole derivatives | Acetic acid-induced permeability increase | Significant reduction in inflammation |

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative was found to inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in tumor progression .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of pyrazole derivatives for their antimicrobial activity against multiple bacterial strains. The study found that compounds with a pyrrolidine moiety exhibited enhanced antibacterial activity compared to other structural analogs .

- Case Study on Anti-inflammatory Effects : Another investigation explored the anti-inflammatory potential of pyrazole derivatives in animal models. The results demonstrated significant reductions in inflammatory markers, suggesting therapeutic potential for treating inflammatory diseases .

- Case Study on Anticancer Activity : A study focused on the anticancer effects of pyrazole derivatives revealed that specific compounds could induce apoptosis in breast cancer cell lines, highlighting their potential as novel anticancer agents .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride, and what critical reaction conditions influence yield?

Answer:

The synthesis typically involves two key steps:

Trifluoromethylation : Reacting a halogenated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethyl chloride under nucleophilic substitution conditions to introduce the CF₃ group .

Pyrrolidine functionalization : Introducing the pyrrolidin-2-yl moiety via alkylation or condensation, followed by HCl treatment to form the hydrochloride salt. For example, heating intermediates with aqueous HCl at 50°C facilitates salt formation and crystallization .

Critical conditions :

- Use of K₂CO₃ in polar aprotic solvents (e.g., DMF) to deprotonate intermediates and drive alkylation .

- Temperature control during HCl addition (0–50°C) to avoid decomposition .

Advanced: How can regioselectivity challenges during trifluoromethylation be addressed to minimize byproducts?

Answer:

Regioselectivity in trifluoromethylation is influenced by:

- Substrate design : Electron-withdrawing groups (e.g., Cl at the 5-position of pyrazole) direct CF₃ addition to the 3-position via resonance stabilization .

- Catalysis : Transition-metal catalysts (e.g., CuI) or Lewis acids can enhance selectivity by stabilizing transition states .

- Solvent effects : Non-polar solvents (e.g., THF) favor kinetic control, reducing side reactions .

Contradictions in literature methods (e.g., alkaline vs. acidic conditions) suggest iterative optimization is required based on precursor reactivity .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹⁹F NMR confirms CF₃ group integrity, while ¹H/¹³C NMR resolves pyrrolidine ring conformation and salt protonation .

- X-ray crystallography : Determines absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., unreacted precursors) .

Advanced: How does the stereochemistry of the pyrrolidine ring impact biological activity, and how can it be controlled during synthesis?

Answer:

- Activity impact : The pyrrolidine ring’s stereochemistry influences binding affinity to target proteins (e.g., enzymes or receptors). For example, (R)-configured pyrrolidine derivatives show enhanced activity in kinase inhibition assays .

- Stereocontrol :

Basic: What safety protocols are recommended for handling this compound, given its hazard profile?

Answer:

- GHS classification : Based on structurally similar pyrazole derivatives, it may exhibit acute aquatic toxicity (H400) and skin sensitization (H317) .

- Precautions :

Advanced: What strategies improve solubility in aqueous buffers for in vitro assays?

Answer:

- Counterion exchange : Replace hydrochloride with more soluble salts (e.g., mesylate) .

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance dissolution without denaturing proteins .

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl) on the pyrrolidine ring while maintaining activity .

Basic: How can conflicting literature data on synthesis yields be resolved?

Answer:

- Reproducibility checks : Validate reaction parameters (e.g., stoichiometry, solvent purity) from divergent protocols .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated species) and adjust conditions accordingly .

Advanced: What computational methods predict the compound’s metabolic stability in drug discovery contexts?

Answer:

- DFT calculations : Model CYP450-mediated oxidation sites on the pyrrolidine ring .

- MD simulations : Assess binding to plasma proteins (e.g., albumin) to estimate half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.